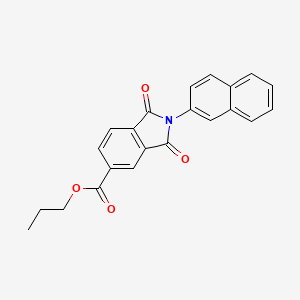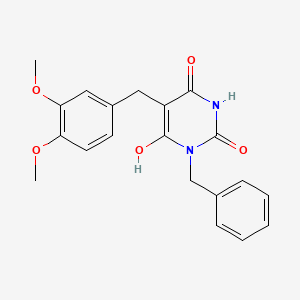
1-benzyl-5-(3,4-dimethoxybenzyl)-2,6-dihydroxypyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with benzyl and dimethoxyphenyl groups. Its chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and dimethoxyphenyl precursors with a pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of 3-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C20H20N2O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-benzyl-5-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C20H20N2O5/c1-26-16-9-8-14(11-17(16)27-2)10-15-18(23)21-20(25)22(19(15)24)12-13-6-4-3-5-7-13/h3-9,11,24H,10,12H2,1-2H3,(H,21,23,25) |
InChI Key |
OOOUCXQYSJCZER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15154509.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154517.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B15154523.png)
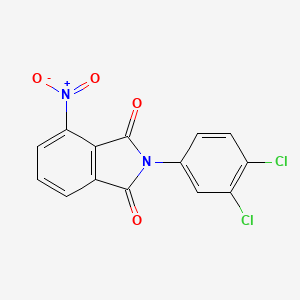
![N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15154528.png)
![Ethyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15154531.png)
![propyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15154533.png)
![3-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylpropanamide](/img/structure/B15154550.png)
![10-(3-methylthiophen-2-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15154567.png)
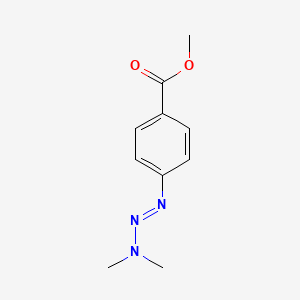
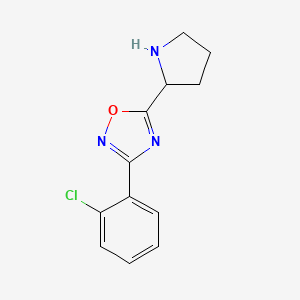

![N-methyl-N'-[2-(trifluoromethyl)benzyl]propane-1,3-diamine](/img/structure/B15154582.png)
